molecular formula C15H17N5O2 B11837852 Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate CAS No. 113655-28-0

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate

Cat. No.: B11837852
CAS No.: 113655-28-0
M. Wt: 299.33 g/mol
InChI Key: GSQRZSJRVLYQAG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are known for their mutagenic and carcinogenic properties, often found in high-protein foods that have been cooked at high temperatures . This compound is of significant interest in scientific research due to its potential health impacts and its role in various biochemical processes.

Preparation Methods

The synthesis of Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate exerts its effects involves several molecular targets and pathways. It is known to induce endoplasmic reticulum stress and inhibit autophagy, leading to apoptosis in liver cells. The compound interacts with various proteins and enzymes, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate is similar to other heterocyclic amines such as:

    2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its mutagenic properties and found in cooked meats.

    2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Another heterocyclic amine with similar mutagenic effects.

What sets this compound apart is its unique structure, which includes an ethyl ester group, making it a valuable compound for studying esterification reactions and their biological impacts .

Properties

CAS No.

113655-28-0

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate

InChI

InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19)

InChI Key

GSQRZSJRVLYQAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

Origin of Product

United States

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